1-(3-Fluorophenyl)-2-iodoethan-1-one
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Overview
Description
1-(3-Fluorophenyl)-2-iodoethan-1-one is a useful research compound. Its molecular formula is C8H6FIO and its molecular weight is 264.038. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analytical Characterizations
- Research chemicals like "1-(3-Fluorophenyl)-2-iodoethan-1-one" are often explored for various potential clinical applications, as well as their analytical characterizations. A study by Dybek et al. (2019) focused on the synthesis and comprehensive analytical characterizations of similar research chemicals, including mass spectrometry, chromatography, and spectroscopy analyses (Dybek et al., 2019).
Structural and Vibrational Properties
- Saeed et al. (2011) investigated the structural and conformational properties of similar compounds, including "1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas," using X-ray diffraction, vibrational spectra, and theoretical calculation methods (Saeed et al., 2011).
Refractive Indices and Interaction Studies
- Chavan and Gop (2016) conducted a study on the refractive indices of a similar compound, "3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one," in different solvent mixtures. This study was aimed at understanding the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).
Charge Density Analysis and Weak Interactions
- Chopra et al. (2006) explored the charge density of crystalline structures similar to "this compound." Their research provides insights into the weak intermolecular interactions in the crystal lattice, including C-F...F-C contacts (Chopra et al., 2006).
Synthesis of Isoxazole Derivatives
- Ku et al. (2001) described the use of iodoacetylene in the synthesis of isoxazole derivatives, which is relevant to the synthesis processes involving "this compound" (Ku et al., 2001).
Hyperpolarizability and NBO Analysis
- Najiya et al. (2014) conducted a study on the synthesis of similar compounds, examining hyperpolarizability, NBO analysis, and vibrational properties, which can be extrapolated to the understanding of "this compound" (Najiya et al., 2014).
Anionic Cyclization in Synthesis
- Sanz et al. (2006) explored anionic cyclization in the synthesis of carbazoles and related compounds. This method can be potentially applicable to the synthesis pathways of "this compound" (Sanz et al., 2006).
Fluorine Substitution Effects
- The effects of fluorine substitution on crystal structures and vibrational properties have been studied, providing valuable insights into the behavior of fluorinated compounds like "this compound" (Saeed et al., 2010).
Fluoroalcohols in Organic Synthesis
- The use of fluoroalcohols in organic synthesis, particularly in hypervalent iodine chemistry, offers insights into potential solvent applications for the synthesis and handling of compounds like "this compound" (Dohi et al., 2010).
Fluorescence Sensors and Probes
- The development of fluorescent probes and sensors using fluorinated compounds is another significant application. These studies demonstrate the potential of "this compound" in the development of new sensing materials (Jung et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-iodoethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFZBDMDMQSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.